3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropentyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a unique bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The reaction conditions often require anhydrous environments and the use of specific reagents such as anhydrous tert-butanol and deionized water . The reaction is carried out under an argon atmosphere using oven-dried glassware to ensure the absence of moisture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis techniques involving light-enabled reactions between alkyl iodides and propellane have been reported . These methods do not require catalysts, initiators, or additives, making them efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium iodide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom plays a crucial role in enhancing the compound’s stability and reactivity. The bicyclo[1.1.1]pentane core provides a rigid framework that influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of a fluoropentyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: This compound features a phenyl group attached to the bicyclo[1.1.1]pentane core.
Uniqueness
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluoropentyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-(5-fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c12-5-3-1-2-4-10-6-11(7-10,8-10)9(13)14/h1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXNALDSNUGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.